4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound . It is part of the pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .
Chemical Reactions Analysis
Pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Synthesis and Biological Activity
4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives are studied for their synthesis methods and biological activities. For instance, a study by Wang et al. (2004) investigated the electrophilic fluorination of 4‐chloropyrrolo[2,3‐d]pyrimidine, resulting in various compounds with potential biological activity, though no significant toxicity was observed in certain cell lines (Wang et al., 2004).
Chemical Syntheses and Reactions
The compound's derivatives have been the focus of various synthesis and reaction studies. Kim and Santilli (1971) explored the synthesis of 5-aminopyrrolo[2,3-d] pyrimidine-6-carbonitrile, a related compound, by reacting 4-chloro-2-phenyl-5-pyrimidinecarbonitrile with other chemicals, demonstrating the versatility of these compounds in chemical synthesis (Kim & Santilli, 1971).
Crystal Structure Analysis
Research has also been conducted on the crystal structure of related pyrimidine derivatives, which is crucial for understanding their chemical properties and potential applications. For example, Gandhi et al. (2016) conducted quantum chemical calculations and crystal structure analysis of 2-Chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, a compound similar in structure, providing insights into the molecular interactions and stability of such compounds (Gandhi et al., 2016).
Antiproliferative and Antiviral Activity
There is significant interest in the potential antiproliferative and antiviral activities of these compounds. For instance, Pudlo et al. (1990) synthesized derivatives of this compound, which showed varying degrees of antiproliferative and antiviral activities (Pudlo et al., 1990).
Computational Studies and Docking
Computational studies, including molecular docking, are also a crucial part of research on these compounds. Bommeraa et al. (2019) developed a method for synthesizing N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, followed by docking studies to predict its interaction with biological targets (Bommeraa et al., 2019).
properties
IUPAC Name |
4-chloro-5-(4-fluorophenyl)-7-phenylpyrrolo[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3/c19-17-16-15(12-6-8-13(20)9-7-12)10-23(18(16)22-11-21-17)14-4-2-1-3-5-14/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUADIDMWCYNTPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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